molecular formula C16H16BrNO2 B11084492 6-bromo-3-(4-methoxybenzyl)-3,4-dihydro-2H-1,3-benzoxazine

6-bromo-3-(4-methoxybenzyl)-3,4-dihydro-2H-1,3-benzoxazine

Cat. No.: B11084492
M. Wt: 334.21 g/mol
InChI Key: AUFFOOSOKJKVKM-UHFFFAOYSA-N
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Description

6-bromo-3-(4-methoxybenzyl)-3,4-dihydro-2H-1,3-benzoxazine is an organic compound belonging to the benzoxazine family Benzoxazines are known for their unique ring structure, which includes both oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-3-(4-methoxybenzyl)-3,4-dihydro-2H-1,3-benzoxazine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxybenzylamine and 2-bromo-phenol.

    Formation of the Benzoxazine Ring: The key step involves the cyclization reaction between 4-methoxybenzylamine and 2-bromo-phenol under acidic or basic conditions. This reaction forms the benzoxazine ring.

    Bromination: The final step is the bromination of the benzoxazine ring to introduce the bromine atom at the 6-position. This can be achieved using bromine or a brominating agent like N-bromosuccinimide (NBS).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Key considerations include the choice of solvents, reaction temperatures, and purification methods to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the bromine atom, potentially replacing it with hydrogen or other substituents.

    Substitution: The bromine atom in the compound makes it a good candidate for nucleophilic substitution reactions, where the bromine can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be employed under appropriate conditions.

Major Products

    Oxidation: Products may include 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: Products may include 6-hydro-3-(4-methoxybenzyl)-3,4-dihydro-2H-1,3-benzoxazine.

    Substitution: Products depend on the nucleophile used, such as 6-azido-3-(4-methoxybenzyl)-3,4-dihydro-2H-1,3-benzoxazine.

Scientific Research Applications

Chemistry

In chemistry, 6-bromo-3-(4-methoxybenzyl)-3,4-dihydro-2H-1,3-benzoxazine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activities. Benzoxazines have been investigated for their antimicrobial, antifungal, and anticancer properties, and this specific compound could exhibit similar activities.

Medicine

In medicine, derivatives of benzoxazines are explored for their potential therapeutic applications. This compound could be a candidate for drug development, particularly if it shows promising biological activity in preliminary studies.

Industry

In the industrial sector, benzoxazines are used in the production of high-performance polymers and resins. The unique properties of this compound could make it suitable for developing advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 6-bromo-3-(4-methoxybenzyl)-3,4-dihydro-2H-1,3-benzoxazine would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine and methoxybenzyl groups could play a role in binding to these targets, influencing the compound’s overall effect.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to its analogs, 6-bromo-3-(4-methoxybenzyl)-3,4-dihydro-2H-1,3-benzoxazine may exhibit unique reactivity due to the presence of the bromine atom. Bromine is a good leaving group, making the compound more reactive in substitution reactions. Additionally, the methoxybenzyl group can influence the compound’s electronic properties, potentially enhancing its biological activity.

Properties

Molecular Formula

C16H16BrNO2

Molecular Weight

334.21 g/mol

IUPAC Name

6-bromo-3-[(4-methoxyphenyl)methyl]-2,4-dihydro-1,3-benzoxazine

InChI

InChI=1S/C16H16BrNO2/c1-19-15-5-2-12(3-6-15)9-18-10-13-8-14(17)4-7-16(13)20-11-18/h2-8H,9-11H2,1H3

InChI Key

AUFFOOSOKJKVKM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2CC3=C(C=CC(=C3)Br)OC2

Origin of Product

United States

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